1,2,3-Benzoxadiazole-4,5-diamine
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Overview
Description
1,2,3-Benzoxadiazole-4,5-diamine is a heterocyclic compound that features a benzene ring fused with an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Benzoxadiazole-4,5-diamine can be synthesized through several methods. One common approach involves the cyclization of 2-nitroaniline with formamide, followed by reduction . Another method includes the reaction of 2-aminophenol with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Benzoxadiazole-4,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted benzoxadiazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1,2,3-Benzoxadiazole-4,5-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,2,3-Benzoxadiazole-4,5-diamine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . In electronic applications, its strong electron-withdrawing properties enhance the performance of electronic devices by improving charge transport and stability .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: Similar in structure but contains a sulfur atom instead of oxygen.
2,1,3-Benzoselenadiazole: Contains a selenium atom and is used in similar applications as benzothiadiazole.
Uniqueness: 1,2,3-Benzoxadiazole-4,5-diamine is unique due to its specific electronic properties and the ability to form stable derivatives. Its applications in both biological and electronic fields highlight its versatility compared to other similar compounds .
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
1,2,3-benzoxadiazole-4,5-diamine |
InChI |
InChI=1S/C6H6N4O/c7-3-1-2-4-6(5(3)8)9-10-11-4/h1-2H,7-8H2 |
InChI Key |
OSKHUVMFXDEOFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1N)N)N=NO2 |
Origin of Product |
United States |
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